molecular formula C22H21ClN2O4 B12174098 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-8-methoxyquinolin-3-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-8-methoxyquinolin-3-yl)methanone

Cat. No.: B12174098
M. Wt: 412.9 g/mol
InChI Key: LKEBXKCIVGYBPN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, linked to a quinoline moiety with additional hydroxyl and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The quinoline moiety is then synthesized separately and coupled with the piperidine derivative under controlled conditions. Common reagents used in these steps include chlorinating agents, hydroxylating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the quinoline moiety to a more saturated form.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinoline ketones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone could be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent. Further research is needed to elucidate its therapeutic potential and safety profile.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility. It could also be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and molecular targets involved would require detailed biochemical studies to fully understand.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C22H21ClN2O4/c1-29-18-4-2-3-16-19(18)24-13-17(20(16)26)21(27)25-11-9-22(28,10-12-25)14-5-7-15(23)8-6-14/h2-8,13,28H,9-12H2,1H3,(H,24,26)

InChI Key

LKEBXKCIVGYBPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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